
4-(4-(Tert-butyl)phenyl)-2-(1-methylindol-3-YL)-4-oxobutanoic acid
Vue d'ensemble
Description
“tert-Butyl 1-indolecarboxylate” is also known as “1- (tert-Butoxycarbonyl)indole”, “1-Indolecarboxylic acid tert-butyl ester”, “N-tert-Butoxycarbonylindole”, and “N-Butyloxycarbonylindole”. It has an empirical formula of C13H15NO2 and a molecular weight of 217.26 .
Molecular Structure Analysis
The SMILES string for “tert-Butyl 1-indolecarboxylate” isCC(C)(C)OC(=O)n1ccc2ccccc12 . This provides a simplified linear representation of the compound’s structure. Chemical Reactions Analysis
“tert-Butyl 1-indolecarboxylate” has been used as a reactant in the preparation of potent plant-growth inhibitors, cannabinoid CB2 receptor ligands, analogues of isomeridianin G (evaluated as GSK-3β inhibitors), and inhibitors of the Yersinia pestis salicylate adenylation domain YbtE . It has also been used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and Friedel-Crafts alkylation reactions .Physical and Chemical Properties Analysis
“tert-Butyl 1-indolecarboxylate” has a refractive index of 1.543 (lit.), a boiling point of 201 °C (lit.), and a density of 1.07 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Synthesis and Characterization
- Novel Bioactive Analogs : Synthesis of bioactive analogs, including 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)pyrrolidine-2,5-dione and 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-pyrrole-2,5-dione, derived from a similar compound, showed significant antitumor activity against various cell lines (Maftei et al., 2013).
- Asymmetric Synthesis : The compound has been used in the asymmetric synthesis of (+)-trachyspic acid, a tumor cell heparanase inhibitor, demonstrating its utility in complex organic syntheses (Morokuma et al., 2008).
Antimicrobial and Larvicidal Activities
- Triazinone Derivatives : Synthesis of novel triazinone derivatives using related compounds showed antimicrobial properties and mosquito larvicidal activity, highlighting its potential in pest control and infection management (Kumara et al., 2015).
- Thiazole Derivatives : The synthesis of 2-substituted arylamino-4-(2-naphthyl)-thiazol-5-yl-acetic acids and related pyridazinones, derived from similar compounds, exhibited moderate antimicrobial activity, suggesting potential in developing new antimicrobial agents (Verma et al., 2003).
Molecular Docking and Structural Analysis
- Vibrational and Structural Studies : A comparative study on similar butanoic acid derivatives provided insights into their molecular structure, electronic properties, and potential as nonlinear optical materials, which can be crucial in material science (Vanasundari et al., 2018).
Synthetic Applications
- Intermediate Synthesis : It's used in the synthesis of important intermediates like methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate, showcasing its importance in the synthesis of complex molecules (Zhang Xingxian, 2012).
Medicinal Chemistry
- Pharmacological Profile Analysis : Studies on compounds like 4-(2’,4’-Difluorobiphenyl-4-yl)-2-methylbutyric Acid (related to the query compound) help in understanding their pharmacological profiles, providing insights for drug development (Bulej et al., 2005).
Safety and Hazards
Propriétés
IUPAC Name |
4-(4-tert-butylphenyl)-2-(1-methylindol-3-yl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3/c1-23(2,3)16-11-9-15(10-12-16)21(25)13-18(22(26)27)19-14-24(4)20-8-6-5-7-17(19)20/h5-12,14,18H,13H2,1-4H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVAZAHINMGGOFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CC(C2=CN(C3=CC=CC=C32)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



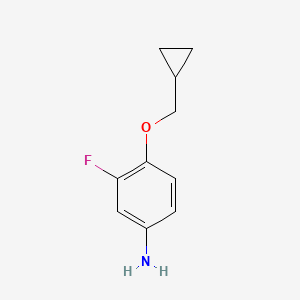
![1,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3169458.png)
![6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3169462.png)
![[4-(Cyclopropylmethoxy)phenyl]methanamine](/img/structure/B3169470.png)
![2-Mercapto-7-methyl-4-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B3169474.png)
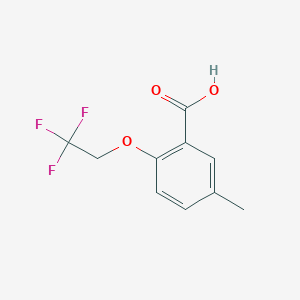
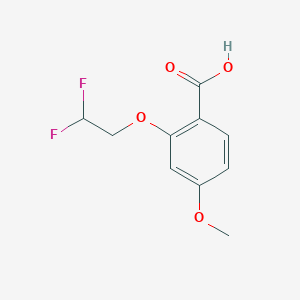

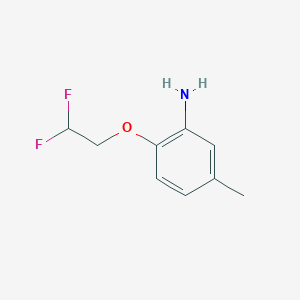


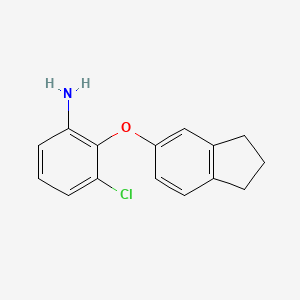
![N-[4-(furan-2-carbonyl)piperazine-1-carbothioyl]benzamide](/img/structure/B3169529.png)
